N-tert-butyl-1H-indazole-7-carboxamide
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Overview
Description
N-tert-butyl-1H-indazole-7-carboxamide is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 . It is an off-white solid and is used for research and development purposes .
Synthesis Analysis
This compound can be synthesized from 1H-indazole-7-carboxylic acid and tert-Butylamine .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3O/c1-12(2,3)14-11(16)9-6-4-5-8-7-13-15-10(8)9/h4-7H,1-3H3,(H,13,15)(H,14,16) .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 465.6±18.0 °C at 760 mmHg . The flash point is 235.4±21.2 °C .Scientific Research Applications
Synthesis and Structural Analysis : The indazole scaffold, including compounds like N-tert-butyl-1H-indazole-7-carboxamide, is a critical pharmacophore in various therapeutic drugs. Efficient synthesis and structural characterization of these compounds are crucial for their application in drug development. For instance, Alam and Keating (2021) focused on the regioselective synthesis of N-1 alkylindazoles, highlighting the importance of structural variation in these compounds for medicinal chemistry (Alam & Keating, 2021).
Biological Activity : Indazole derivatives demonstrate significant biological activities, such as inhibition of monoamine oxidase B (MAO-B). Tzvetkov et al. (2014) discovered indazole- and indole-carboxamides as potent, selective, and reversible MAO-B inhibitors, indicating the potential therapeutic applications of these compounds in neurological disorders (Tzvetkov et al., 2014).
Antiproliferative Properties : Research by Maggio et al. (2011) revealed that certain N-phenyl-1H-indazole-1-carboxamides have antiproliferative activity against various cancer cell lines. This suggests the potential use of this compound derivatives in cancer therapy (Maggio et al., 2011).
Fluorophore Development : The compound has also been explored in the field of fluorophores. For example, Wrona-Piotrowicz et al. (2016) investigated the lithiation of N-tert-butylpyrene-1-carboxamide derivatives, leading to the development of new pyrenyl fluorophores, which could have implications for imaging and diagnostic applications (Wrona-Piotrowicz et al., 2016).
Chemical Modifications and Applications : Further studies have shown the versatility of this compound in various chemical modifications, demonstrating its utility in synthesizing diverse chemical entities with potential pharmacological applications. For instance, Ye et al. (2021) reported on the synthesis and crystal structure of a related compound, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, underlining the chemical diversity achievable with such scaffolds (Ye et al., 2021).
Safety and Hazards
N-tert-butyl-1H-indazole-7-carboxamide is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary targets of N-tert-butyl-1H-indazole-7-carboxamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, more information about the compound’s effects on various biochemical pathways will become available .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As the compound’s targets and mode of action become clearer, researchers will be able to better understand its effects at the molecular and cellular levels .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .
Properties
IUPAC Name |
N-tert-butyl-1H-indazole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)14-11(16)9-6-4-5-8-7-13-15-10(8)9/h4-7H,1-3H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDUXSGUYODZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=C1NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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